4-Bromopiperidine

Suzuki-Miyaura coupling Cobalt catalysis C(sp2)-C(sp3) bond formation

Procure 4-Bromopiperidine (hydrobromide, CAS 54288-70-9; free base CAS 90633-18-4) to leverage the distinct reactivity of the C-Br bond. Unlike 4-fluoro or 4-chloro analogs, the bromine substituent enables efficient transition metal-catalyzed cross-couplings and controlled Grob fragmentation. This rationally selected substrate ensures high-throughput SAR exploration and reliable synthesis of tritium/deuterium-labeled piperidines. Avoid the yield losses and kinetic delays of inferior halide choices. Order high-purity material to accelerate your medicinal chemistry programs.

Molecular Formula C5H10BrN
Molecular Weight 164.046
CAS No. 54288-70-9; 90633-18-4
Cat. No. B2556637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopiperidine
CAS54288-70-9; 90633-18-4
Molecular FormulaC5H10BrN
Molecular Weight164.046
Structural Identifiers
SMILESC1CNCCC1Br
InChIInChI=1S/C5H10BrN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2
InChIKeyFIHYVUSUEHIGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopiperidine (CAS: 54288-70-9) for Research and Pharmaceutical Procurement


4-Bromopiperidine (CAS: 54288-70-9, typically as hydrobromide salt; also free base CAS: 90633-18-4) is a halogenated six-membered heterocyclic amine . It serves as a versatile building block in organic synthesis and medicinal chemistry, where the bromine substituent at the 4-position confers distinct reactivity for cross-coupling, nucleophilic substitution, and fragmentation chemistry [1]. Unlike simple piperidine, the C-Br bond provides a synthetic handle for constructing complex molecular architectures, making it a strategic intermediate in drug discovery programs.

Why 4-Bromopiperidine Cannot Be Simply Substituted with Other 4-Halopiperidines


Procurement of a generic 4-halopiperidine based solely on cost or availability introduces substantial technical risk. The specific halide dictates both the reaction mechanism and the experimental outcome [1]. For instance, while 4-fluoropiperidines exhibit remarkable C-F bond stability and undergo different activation pathways [2], 4-bromopiperidine's C-Br bond is specifically tailored for transition metal-catalyzed cross-couplings and solvolytic fragmentations [1]. Using a 4-chloro analog will result in significantly slower reaction kinetics, impacting both yield and throughput [3]. The evidence presented below quantifies these critical performance differences, demonstrating why 4-bromopiperidine is the rationally selected substrate for specific synthetic transformations.

Quantitative Differentiation of 4-Bromopiperidine for Scientific Selection


Superior Electrophile in Cobalt-Catalyzed Suzuki-Miyaura Cross-Coupling Compared to 4-Chloropiperidine

In direct comparative kinetic studies, the cobalt-catalyzed Suzuki-Miyaura cross-coupling of 4-fluorophenylboronic ester with N-Boc-4-bromopiperidine proceeds at a significantly accelerated rate compared to the analogous reaction with 4-chloropiperidine [1]. The relative rate enhancement is attributed to the lower bond dissociation energy of the C-Br bond, facilitating oxidative addition—the turnover-limiting step in many catalytic cycles.

Suzuki-Miyaura coupling Cobalt catalysis C(sp2)-C(sp3) bond formation

Quantified Conformational Equilibrium and Free Energy Difference for 4-Bromo-N-methylpiperidine

Low-temperature 13C NMR spectroscopy in a non-polar solvent (CFCl3/CDCl3) has quantified the axial-equatorial equilibrium for 4-halo-1-alkylpiperidines [1]. For 4-bromo-N-methylpiperidine, the conformational free energy difference (-ΔG°) has been determined, allowing for direct comparison with the 4-chloro and 4-methoxy analogs. The measured equilibrium position is distinct from the 4-chloro derivative, reflecting the influence of the halogen's size and electronic properties on the piperidine ring's conformational preference.

Conformational analysis 13C NMR Ring inversion

Distinct Solvolytic Fragmentation Mechanism Quantified by Grunwald-Winstein m-Value

The solvolysis of 4-bromopiperidine proceeds via a specific Grob fragmentation pathway, a mechanism that is not available to other common 4-substituted piperidines lacking a suitable leaving group at the 4-position [1]. A Grunwald-Winstein analysis of specific solvolysis rates across multiple solvent systems (aqueous ethanol, methanol, acetone, and dioxane) yields a slope (m-value) of 0.46±0.02, which is quantitatively consistent with a synchronous fragmentation mechanism [1]. This m-value provides a reproducible benchmark for this specific reaction pathway, enabling researchers to predict and control solvolytic behavior.

Solvolysis Grob fragmentation Physical organic chemistry

Reactivity Divergence in Heterolytic Bond Activation Compared to 4-Fluoropiperidine

A recent study on sequential heterolytic bond activation in unactivated piperidines demonstrates a clear divergence in reactivity between 4-bromopiperidine and its fluorinated counterparts [1]. While 4-fluoropiperidines undergo defluorinative halide exchange with aluminum trihalides, leaving the piperidine ring intact, the study reports that fluoropiperidines are more reactive in cascade reactions that lead to ring opening via iminium ion formation [1]. This implies that 4-bromopiperidine follows a different, less ring-opening prone reaction coordinate under these conditions, offering a more controlled pathway for substitution without ring fragmentation.

C-X bond activation Organoaluminum reagents Heterolytic cleavage

High-Impact Application Scenarios for 4-Bromopiperidine


Accelerated Synthesis of α-Heteroaryl Piperidine Pharmacophores via Suzuki Coupling

For medicinal chemistry teams requiring rapid access to diverse α-heteroaryl piperidine libraries for SAR exploration, 4-bromopiperidine serves as the optimal electrophilic partner in Pd- or Co-catalyzed Suzuki-Miyaura cross-couplings . The superior reaction kinetics of the C-Br bond compared to C-Cl enable high-throughput synthesis and efficient analog generation, as demonstrated in the synthesis of Toll-like receptor 7/8 antagonist intermediates .

Precursor for Isotopically Labeled Piperidines in Mechanistic and ADME Studies

4-Bromopiperidine is an established starting material for the synthesis of tritium- or deuterium-labeled piperidine derivatives . These labeled compounds are indispensable tools in drug discovery for investigating metabolic pathways, performing receptor binding assays, and elucidating mechanisms of action. Procurement of high-purity 4-bromopiperidine ensures the integrity of subsequent radiochemical syntheses .

Stereoelectronic Tuning of Bioactive Molecules via Conformational Control

The unique conformational equilibrium of the 4-bromopiperidine ring, quantified by NMR-derived -ΔG° values , provides a rational basis for designing ligands with specific spatial orientations. This is particularly relevant for optimizing binding to neurological targets or enzymes where the piperidine ring's axial/equatorial preference directly impacts potency and selectivity .

Generating Reactive Intermediates via Grob-Type Fragmentation

In complex natural product synthesis or the construction of challenging molecular scaffolds, 4-bromopiperidine can be used as a precursor to generate reactive intermediates via a predictable and quantifiable Grob fragmentation pathway (m = 0.46) . This mechanistically understood transformation offers a controlled method for ring-opening or C-C bond cleavage, distinguishing it from other 4-halopiperidines that may follow different solvolytic pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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